molecular formula C7H8N2O4S B1287352 2-Amino-4-sulfamoylbenzoic acid CAS No. 25096-72-4

2-Amino-4-sulfamoylbenzoic acid

Cat. No.: B1287352
CAS No.: 25096-72-4
M. Wt: 216.22 g/mol
InChI Key: LSDJWPOITYCHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-sulfamoylbenzoic acid (2-ASB) is a sulfonamide compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of benzoic acid and a member of the sulfonamide class of compounds. It was first synthesized in the 1930s and has since been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability of nitisinone, which degrades into 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under conditions mimicking gastric juice. This research highlights the need for a deeper understanding of nitisinone's degradation pathways to better assess its medical applications and potential risks (Barchańska et al., 2019).

Analytical Methods for Antioxidant Activity

The study of antioxidants, crucial in food engineering, medicine, and pharmacy, has led to the development of various tests to determine antioxidant activity. Munteanu and Apetrei (2021) reviewed critical tests used for this purpose, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These tests are essential for assessing the antioxidant capacity of complex samples, potentially including derivatives of 2-Amino-4-sulfamoylbenzoic acid (Munteanu & Apetrei, 2021).

Sulfamic Acid as an Eco-Friendly Alternative

Verma and Quraishi (2022) discussed the use of sulfamic acid, an environmentally friendly alternative electrolyte for industrial cleaning and corrosion inhibition. This study underscores the importance of developing sustainable technologies and materials for industrial applications, which may relate to the broader context of this compound's environmental footprint (Verma & Quraishi, 2022).

Microbial Degradation of Polyfluoroalkyl Chemicals

Liu and Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, focusing on their transformation into perfluoroalkyl acids (PFAAs) such as PFOA and PFOS. This research is crucial for understanding the environmental fate and impacts of persistent organic pollutants and may offer insights into the degradation pathways and environmental behavior of related compounds, including this compound (Liu & Mejia Avendaño, 2013).

Metal Sulphide Precipitation in Environmental Treatment

Lewis (2010) provided a comprehensive review of metal sulphide precipitation, highlighting its application in treating effluents such as Acid Mine Drainage (AMD) and in industrial processes. The study integrates fundamental and applied research to offer insights into the efficient removal of metals from wastewater, relevant to the environmental management of various compounds including this compound (Lewis, 2010).

Mechanism of Action

Target of Action

2-Amino-4-sulfamoylbenzoic acid, also known as Carzenide , is a compound that has been found to target the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy, which catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides, a rate-limiting step in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .

Mode of Action

It is believed that the compound interacts with its target, the m1 subunit of rnr, through strong h-bonding with known substrate-binding residues such as ser202 and thr607 in the catalytic site . This interaction potentially inhibits the enzyme’s activity, thereby affecting the synthesis of dNTPs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which is crucial for DNA replication and repair . By inhibiting RNR, the compound disrupts this pathway, potentially leading to a decrease in the proliferation of cancer cells .

Pharmacokinetics

In silico admet evaluations have shown favorable pharmacological and toxicity profiles with excellent solubility scores of at least −30 log S . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The inhibition of RNR by this compound results in a decrease in the synthesis of dNTPs . This can lead to a disruption in DNA replication and repair, potentially causing cell death in rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect the compound’s distribution and metabolism within the body

Properties

IUPAC Name

2-amino-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDJWPOITYCHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597998
Record name 2-Amino-4-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25096-72-4
Record name 2-Amino-4-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.